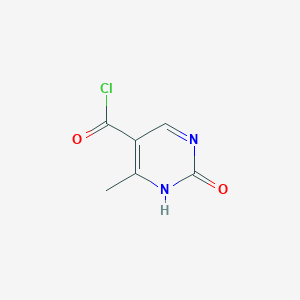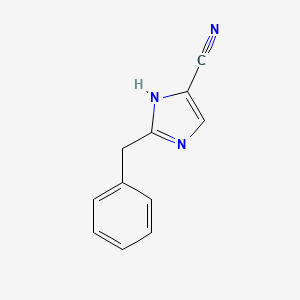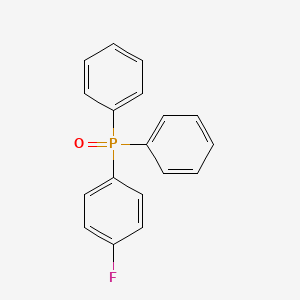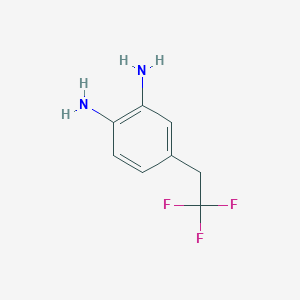
(S)-3-Chloro-2-methylpropanoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-Chloro-2-methylpropanoic acid is an organic compound with the molecular formula C4H7ClO2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (S)-3-Chloro-2-methylpropanoic acid can be synthesized through several methods. One common approach involves the chlorination of 2-methylpropanoic acid using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction typically proceeds as follows:
- Chlorination with Thionyl Chloride:
- 2-Methylpropanoic acid is reacted with thionyl chloride.
- The reaction is carried out under reflux conditions.
- The product is purified through distillation or recrystallization.
- Chlorination with Phosphorus Trichloride:
- 2-Methylpropanoic acid is reacted with phosphorus trichloride.
- The reaction is conducted at elevated temperatures.
- The product is isolated and purified.
Industrial Production Methods: In industrial settings, the production of (S)-3-Chloro-2-methylpropanoic acid may involve large-scale chlorination processes using similar reagents and conditions. The choice of method depends on factors such as cost, yield, and purity requirements.
Análisis De Reacciones Químicas
Types of Reactions: (S)-3-Chloro-2-methylpropanoic acid undergoes various chemical reactions, including:
- Substitution Reactions:
- The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-).
- Common reagents include sodium hydroxide (NaOH) and ammonia (NH3).
- Oxidation Reactions:
- The compound can be oxidized to form corresponding carboxylic acids or ketones.
- Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
- Reduction Reactions:
- The compound can be reduced to form alcohols or alkanes.
- Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions results in the formation of 2-methylpropanoic acid, while oxidation with potassium permanganate yields 3-chloro-2-methylpropanoic acid.
Aplicaciones Científicas De Investigación
(S)-3-Chloro-2-methylpropanoic acid has several applications in scientific research:
- Chemistry:
- Used as a building block in organic synthesis.
- Employed in the preparation of various chiral compounds.
- Biology:
- Studied for its potential biological activity and interactions with enzymes.
- Medicine:
- Investigated for its potential use in drug development and pharmaceutical research.
- Industry:
- Utilized in the production of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of (S)-3-Chloro-2-methylpropanoic acid involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. The pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparación Con Compuestos Similares
(S)-3-Chloro-2-methylpropanoic acid can be compared with other similar compounds, such as:
- 3-Chloropropanoic Acid:
- Lacks the methyl group present in (S)-3-Chloro-2-methylpropanoic acid.
- Has different reactivity and applications.
- 2-Chloropropanoic Acid:
- The chlorine atom is located at a different position on the carbon chain.
- Exhibits different chemical properties and reactivity.
- 3-Chloro-2-methylbutanoic Acid:
- Contains an additional carbon atom in the carbon chain.
- Has distinct chemical and physical properties.
The uniqueness of (S)-3-Chloro-2-methylpropanoic acid lies in its specific chiral structure and the presence of both a chlorine atom and a methyl group, which influence its reactivity and applications.
Propiedades
Fórmula molecular |
C4H7ClO2 |
|---|---|
Peso molecular |
122.55 g/mol |
Nombre IUPAC |
(2S)-3-chloro-2-methylpropanoic acid |
InChI |
InChI=1S/C4H7ClO2/c1-3(2-5)4(6)7/h3H,2H2,1H3,(H,6,7)/t3-/m1/s1 |
Clave InChI |
AWSSTZZQBPIWKZ-GSVOUGTGSA-N |
SMILES isomérico |
C[C@H](CCl)C(=O)O |
SMILES canónico |
CC(CCl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8-Chloro-3-(4-(trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13112604.png)








![Sodium 7-phenyl-5,9-bis(phenylamino)-4,10-disulphonatobenzo[a]phenazinium](/img/structure/B13112654.png)
![4-[[[(6S)-2-Amino-5-formyl-3,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl]methyl]amino]benzoic acid](/img/structure/B13112662.png)
